1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one is a spirocyclic compound featuring a unique 6-azaspiro[2.5]octane core substituted with two fluorine atoms at the 1,1-positions. The propan-1-one moiety is further functionalized with two phenyl groups at the 3,3-positions. This architecture combines rigidity from the spirocyclic system with lipophilic and electronic modulation from the fluorine and aryl substituents.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO/c23-22(24)16-21(22)11-13-25(14-12-21)20(26)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBGUUKXZNEQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Spirocyclic Rigidity : The 6-azaspiro[2.5]octane core is a common feature, providing conformational restraint that enhances target binding specificity .
- Fluorine Substitution : The 1,1-difluoro motif in the target compound and its analogs (e.g., ) likely improves metabolic stability and modulates electron-withdrawing effects, influencing binding kinetics.
- Aryl Substituents: The diphenyl group in the target compound contrasts with mono-aryl or heteroaryl groups in analogs (e.g., 2-fluorophenyl in ), suggesting divergent π-π stacking or steric interactions.
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a difluoro-substituted azaspiro ring and a diphenylpropanone moiety. Its molecular formula is with a molecular weight of 304.33 g/mol. The spirocyclic structure contributes to its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related β-aryl-β-mercapto ketones has shown significant cytotoxic effects against MCF-7 breast cancer cell lines, with some compounds exhibiting higher cytotoxicity than standard treatments like Tamoxifen .
Key Findings:
- Cytotoxicity: The compound demonstrated high cytotoxic activity against cancer cells.
- Mechanism: The presence of tertiary amine groups in similar structures enhances cytotoxic effects by improving binding affinity to cancer cell receptors.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: Interaction with specific receptors can alter signaling pathways that promote apoptosis in cancer cells.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of compounds based on the diphenylpropanone scaffold, including derivatives of this compound. These compounds were evaluated for their anticancer properties using MTT assays against various cancer cell lines.
| Compound Name | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | 5.4 | MCF-7 | |
| Compound B | 3.8 | HeLa | |
| 1-(1,1-Difluoro...) | 4.5 | MCF-7 |
Additional Biological Activities
Beyond anticancer properties, compounds with similar structures have shown promise in other areas:
- Anti-inflammatory Effects: Some derivatives have been tested for their ability to reduce inflammation markers in vitro.
- Antioxidant Activity: The diphenyl moiety contributes to antioxidant properties, suggesting potential applications in oxidative stress-related conditions.
Q & A
Q. What are the critical steps in synthesizing 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves constructing the spirocyclic core via cyclization reactions using strong bases (e.g., NaH) in polar aprotic solvents like DMF . Key steps include:
- Spirocycle formation : Intramolecular cyclization under high-dilution conditions to minimize oligomerization.
- Functionalization : Introducing the difluoro group via electrophilic fluorination or nucleophilic substitution.
- Ketone coupling : Reacting the spirocyclic amine with 3,3-diphenylpropanoyl chloride under Schotten-Baumann conditions.
Optimization involves adjusting stoichiometry, temperature (e.g., 0–60°C), and purification methods (e.g., recrystallization vs. chromatography) to improve yields (>60%) and purity (>95%) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks for sp² hybridized protons (δ 7.2–7.5 ppm for diphenyl groups) and sp³ protons (δ 1.5–3.0 ppm for spirocycle).
- ¹³C NMR : Carbonyl resonance at ~200 ppm; spirocyclic carbons at 40–60 ppm.
- MS : Molecular ion peak (M⁺) matching the molecular weight (e.g., 385.4 g/mol) and fragmentation patterns consistent with cleavage of the spirocyclic ring or ketone group .
Cross-validation with X-ray crystallography (e.g., SHELXL ) resolves ambiguities in stereochemistry.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the difluoro and spirocyclic motifs in biological activity?
Methodological Answer: SAR studies require systematic modifications:
- Spirocycle variations : Compare 6-azaspiro[2.5]octane with 5- or 7-membered analogs to assess ring size impact on target binding.
- Fluorine substitution : Replace difluoro groups with Cl, H, or CF₃ to evaluate hydrophobicity and electronic effects.
- Diphenylpropanone modifications : Introduce electron-withdrawing/donating groups on phenyl rings to modulate π-π interactions.
In vitro assays (e.g., GLP-1 receptor agonism ) and molecular docking (using Mercury CSD ) quantify binding affinities. For example, fluorine’s electronegativity enhances hydrogen-bonding with receptor residues, while the spirocycle restricts conformational flexibility, improving selectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Contradictions often arise from experimental variables:
- Assay conditions : Buffer pH, temperature, and cell line differences (e.g., HEK293 vs. CHO cells) alter receptor expression levels.
- Compound purity : HPLC analysis (≥98% purity) ensures activity is not confounded by impurities .
- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity.
Meta-analysis of datasets using standardized protocols (e.g., OECD guidelines) and statistical tools (e.g., ANOVA with post-hoc tests) identifies outliers. Cross-laboratory validation minimizes bias .
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound’s structure be addressed?
Methodological Answer:
- Twinning : Use SHELXD for initial structure solution and TwinRotMat in CrysAlisPro to deconvolute overlapping reflections.
- Disordered atoms : Apply restraints (ISOR, DELU) in SHELXL to refine positions of flexible spirocyclic or phenyl groups.
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps. Mercury’s void analysis identifies solvent channels that may contribute to disorder.
Q. What computational methods predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?
Methodological Answer:
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules .
- Hirshfeld surfaces : Generate surfaces via CrystalExplorer to quantify contact contributions (e.g., H···F interactions).
- DFT calculations : Optimize dimer geometries at the B3LYP/6-31G* level to evaluate interaction energies (~5–10 kcal/mol for C–H···F bonds) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Biological Activity Comparison
| Study | Assay Type | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| In vitro (GLP-1) | cAMP accumulation | 12.3 ± 1.2 | HEK293 cells, 95% purity | |
| In vivo (diabetic mice) | Glucose tolerance | 8.5 mg/kg | Oral administration, 98% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
